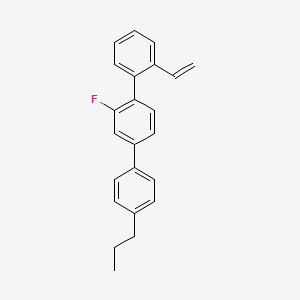
2'-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an ethenyl group, a fluorine atom, and a propylphenyl group attached to the biphenyl core. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting biphenyl compound is brominated to introduce a bromine atom at the desired position.
Suzuki Coupling: The brominated biphenyl undergoes a Suzuki coupling reaction with a suitable boronic acid derivative to introduce the propylphenyl group.
Fluorination: The resulting intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor.
Ethenylation: Finally, the ethenyl group is introduced through a Heck reaction using a palladium catalyst.
Industrial Production Methods
Industrial production of 2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for reduction.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Ethyl-substituted biphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The ethenyl group can participate in π-π stacking interactions, while the fluorine atom can form hydrogen bonds with biological targets. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
2’-Ethenyl-2-chloro-4-(4-propylphenyl)-1,1’-biphenyl: Similar structure but with a chlorine atom instead of fluorine.
2’-Ethenyl-2-fluoro-4-(4-methylphenyl)-1,1’-biphenyl: Similar structure but with a methyl group instead of a propyl group.
2’-Ethenyl-2-fluoro-4-(4-ethylphenyl)-1,1’-biphenyl: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2’-Ethenyl-2-fluoro-4-(4-propylphenyl)-1,1’-biphenyl is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C23H21F |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
1-(2-ethenylphenyl)-2-fluoro-4-(4-propylphenyl)benzene |
InChI |
InChI=1S/C23H21F/c1-3-7-17-10-12-19(13-11-17)20-14-15-22(23(24)16-20)21-9-6-5-8-18(21)4-2/h4-6,8-16H,2-3,7H2,1H3 |
InChIキー |
SJVQZTPKJTTYBT-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC=CC=C3C=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



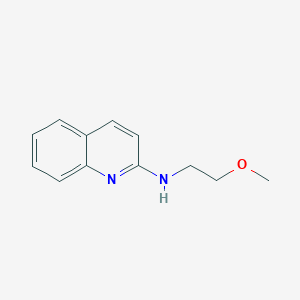
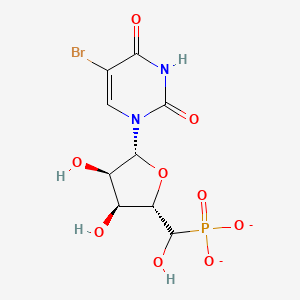
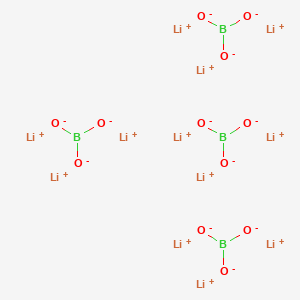

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14115732.png)
![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)
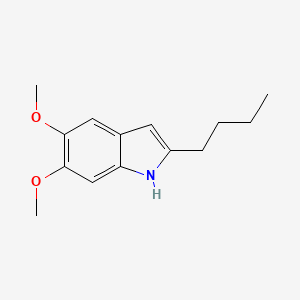

![Ethyl 4-[1,3-dimethyl-2,6-dioxo-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purin-8-yl]piperazine-1-carboxylate](/img/structure/B14115762.png)


